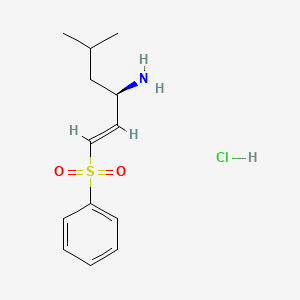

(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide

Overview

Description

The compound you mentioned seems to be a type of organic salt, possibly used in chemical reactions due to its potential as a reagent. It contains an acetylphenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an acetyl group (a carbon double-bonded to an oxygen and single-bonded to a methyl group) attached .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Without specific information on “(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide”, I can’t provide a detailed analysis .Scientific Research Applications

Synthesis of Imidazolium Salts

This compound can be used in the synthesis of new 1-(4-acetylphenyl)-3-alkylimidazolium salts . These salts are synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides that contain either electron-donating or electron-withdrawing groups .

Inhibitory Properties Against Metabolic Enzymes

The synthesized imidazolium salts have shown inhibitory properties against some metabolic enzymes . They have a potent inhibition effect toward acetylcholinesterase (AChE) and human carbonic anhydrase (hCAs) enzymes .

Ionothermal Synthesis of Microporous Polymers

“(4-acetylphenyl)-N,N,N-trimethylmethanaminium bromide” can be used in the ionothermal synthesis of microporous polymers . These polymers are highly conjugated and microporous materials, which are confirmed by 77 K N2 adsorption measurements .

Applications in Organic and Organometallic Chemistry

This compound can be used in the field of organic and organometallic chemistry . N-heterocyclic carbene (NHC) ligands, which can be formed from this compound, have developed significantly due to their extraordinary uses .

Biological Activities

Imidazoles and benzimidazoles, which can be synthesized from this compound, have various biological activities . These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, antitumor, and anticancer properties .

Reactions at the Benzylic Position

“(4-acetylphenyl)-N,N,N-trimethylmethanaminium bromide” can be used in reactions at the benzylic position . The end result of these reactions would be for your nucleophile to substitute in for your halogen at the benzylic position .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase (hcas) and acetylcholinesterase (ache) . These enzymes play crucial roles in various physiological processes, including fluid balance and neurotransmission, respectively .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as free radical reactions . In these reactions, the compound may form a radical that can interact with the target molecule, leading to changes in its structure and function .

Biochemical Pathways

Based on its potential targets, it could be inferred that it may affect pathways related to fluid balance and neurotransmission .

Result of Action

Similar compounds have shown potent inhibition effects toward ache and hcas . This could potentially lead to changes in fluid balance and neurotransmission.

Action Environment

Similar compounds have been shown to exhibit phase separation in response to changes in temperature , suggesting that environmental conditions could potentially influence their action.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-acetylphenyl)methyl-trimethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO.BrH/c1-10(14)12-7-5-11(6-8-12)9-13(2,3)4;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVODKCBPBBZSU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657028 | |

| Record name | (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-acetylphenyl)-N,N,N-trimethylmethanaminium bromide | |

CAS RN |

205450-98-2 | |

| Record name | (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)

![2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350841.png)

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)

![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)

![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)

![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)